molecular formula C13H15NO2 B1362570 Ethyl 2-methyl-3-indoleacetate CAS No. 21909-49-9

Ethyl 2-methyl-3-indoleacetate

Cat. No. B1362570
CAS RN: 21909-49-9
M. Wt: 217.26 g/mol
InChI Key: SLEXJGHKKHQSDC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . It is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .


Synthesis Analysis

The synthesis of Ethyl 2-methyl-3-indoleacetate from 2-Propenoic acid, 3-[2-[(Z)-(1-(phenylseleno)ethylidene)amino]phenyl]-, ethyl ester has been reported .


Molecular Structure Analysis

The empirical formula of Ethyl 2-methyl-3-indoleacetate is C13H15NO2, and its molecular weight is 217.26 . The linear formula is C13H15NO2 .


Chemical Reactions Analysis

Ethyl 2-methyl-3-indoleacetate is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-indoleacetate has a boiling point of 195-196 °C/3.5 mmHg (lit.), a density of 1.11 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.571 (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-methyl-3-indoleacetate is involved in various chemical reactions and synthesis processes. For instance, ethyl acylindole-2-carboxylates, a category that includes Ethyl 2-methyl-3-indoleacetate, undergo reactions with thallium trinitrate (TTN) in different solvents. These reactions lead to the formation of methyl indoleacetate derivatives through a Favorskii-type rearrangement reaction. This process has applications in the synthesis of complex organic compounds like lysergic acid (Tani et al., 1994).

Role in Natural Processes

Ethyl 2-methyl-3-indoleacetate has been identified as an artifact in ethanol extracts of corn kernels. This compound's formation during ethanol extraction suggests it may play a role in the natural metabolic processes of plants (Fukui et al., 1957).

Safety And Hazards

Ethyl 2-methyl-3-indoleacetate is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled. Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEXJGHKKHQSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314853
Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-indoleacetate

CAS RN

21909-49-9
Record name 21909-49-9
Source DTP/NCI
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Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-3-indoleacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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